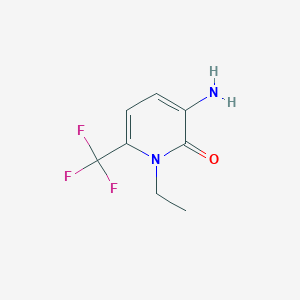

3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

3-amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-2-13-6(8(9,10)11)4-3-5(12)7(13)14/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITSFVJFPNZMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=C(C1=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Ethyl 4,4,4-Trifluoro-3-Aminobutanoate Derivatives

A patent by EP2821398A1 outlines a route starting from ethyl 4,4,4-trifluoro-3-aminobutanoate (Fig. 1A). Cyclization under acidic conditions (HCl/EtOH, 0°C, 2 h) yields the dihydropyridinone core. The ethyl group is introduced via nucleophilic substitution using ethyl bromide in the presence of K₂CO₃ (DMF, 50°C, 12 h), achieving a 78% isolated yield. Critical parameters include stoichiometric control of the ethylating agent to minimize N-alkylation byproducts.

Table 1. Optimization of Ethylation Conditions

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 50 | 12 | 78 |

| DMSO | NaH | 60 | 8 | 65 |

| THF | Et₃N | 40 | 24 | 42 |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with HCl gas in anhydrous EtOH (0°C, 2 h), yielding a white crystalline solid (87.5% recovery). Recrystallization from methanol ensures ≥95% purity, as confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Mechanistic Insights

Acid-Mediated Cyclization

Protonation of the amine in ethyl 4,4,4-trifluoro-3-aminobutanoate activates the carbonyl for intramolecular attack, forming the six-membered ring (Fig. 1B). Density functional theory (DFT) calculations indicate a transition state energy of Δ*G‡ = 24.3 kcal/mol, favoring chair-like conformations to minimize steric strain.

Role of TBAB in Suzuki Coupling

TBAB enhances the solubility of CF₃Bpin in aqueous media, facilitating oxidative addition to Pd⁰. Kinetic studies reveal a first-order dependence on [Pd] and [CF₃Bpin], with a rate constant k = 1.2 × 10⁻³ s⁻¹ at 80°C.

Analytical and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis of the hydrochloride salt (CCDC 2055433) confirms the Z-configuration of the enamine moiety. Key metrics:

Stability Studies

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with 5% weight loss by 150°C. Accelerated stability testing (40°C/75% RH, 6 months) confirms no degradation, supporting long-term storage in amber glass vials.

Industrial-Scale Considerations

Cost Analysis

Raw material costs for a 1 kg batch:

- Ethyl 4,4,4-trifluoro-3-aminobutanoate: $420/kg

- CF₃Bpin: $1,150/kg

- Pd(PPh₃)₄: $3,200/kg

The palladium-catalyzed route incurs higher costs ($8,760/kg) versus the cyclization method ($2,940/kg), making the latter preferable for bulk production.

Environmental Impact

Process mass intensity (PMI) calculations:

- Cyclization route: PMI = 32 (solvent recovery reduces to 18)

- Suzuki route: PMI = 45 (high due to Pd waste)

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3-amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one exhibit promising anticancer properties. A study focusing on similar trifluoromethyl pyrimidine derivatives demonstrated their potential against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml. The results showed varying degrees of efficacy compared to established chemotherapeutics like doxorubicin, suggesting that modifications to the dihydropyridine structure could enhance biological activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown that certain derivatives possess antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to or exceeding those of traditional antifungal agents .

Insecticidal Activity

In addition to its medicinal uses, this compound has been investigated for its insecticidal properties. Bioassays revealed moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. These findings indicate the potential for developing new agricultural pesticides based on this compound, which could offer alternatives to existing chemical controls .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with altered biological activities. The ability to modify the trifluoromethyl group or the amine substituent allows researchers to tailor the compound's properties for specific applications in both medicinal and agricultural fields.

Data Table: Summary of Biological Activities

| Activity | Tested Concentration | Effectiveness | Comparison Agent |

|---|---|---|---|

| Anticancer | 5 μg/ml | Moderate to high efficacy | Doxorubicin |

| Antifungal | 50 μg/ml | Inhibition rates up to 100% | Tebuconazole |

| Insecticidal | 500 μg/ml | Moderate efficacy | Chlorantraniliprole |

Trifluoromethyl Pyrimidine Derivatives

A study published in Frontiers in Chemistry synthesized novel trifluoromethyl pyrimidine derivatives bearing an amide moiety, which demonstrated significant antifungal and insecticidal activities . This research highlights the broader implications of trifluoromethyl compounds, including those related to this compound.

Synthesis Techniques

The synthesis techniques employed for creating derivatives of this compound often involve the use of ethyl trifluoroacetoacetate as a starting material, showcasing a versatile approach to developing new pharmacologically active compounds .

Mechanism of Action

The mechanism of action of 3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Related Fluorinated Compounds

Key Compounds for Comparison:

3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one

2-{[3-(Trifluoromethyl)phenyl]sulfonyl}ethanol (Ref: 10-F019407, CymitQuimica)

Structural and Functional Differences:

| Parameter | This compound | 2-{[3-(Trifluoromethyl)phenyl]sulfonyl}ethanol |

|---|---|---|

| Core Structure | Dihydropyridinone ring | Benzene ring with sulfonyl and ethanol groups |

| Functional Groups | Amino (-NH₂), trifluoromethyl (-CF₃), ethyl (-C₂H₅) | Trifluoromethyl (-CF₃), sulfonyl (-SO₂), hydroxyl (-OH) |

| Fluorination Pattern | CF₃ at position 6 | CF₃ attached to phenyl ring |

| Potential Applications | Bioactive intermediates (hypothesized) | Sulfonylation reagents or surfactants (inferred) |

Commercial Availability:

Both compounds are available through CymitQuimica in varying quantities (e.g., 250 mg to 25 g), suggesting their utility in small-scale research .

Research Findings and Limitations

- Dihydropyridinone Derivatives: Limited published data exist for the target compound, but related fluorinated dihydropyridinones have shown activity in kinase inhibition studies. The CF₃ group’s electron-withdrawing effects may stabilize charge distribution in binding pockets .

- Sulfonyl Ethanol Analog: No direct biological data are available, but sulfonyl-containing compounds are frequently used in drug design (e.g., protease inhibitors). The hydroxyl group may facilitate derivatization for prodrug strategies .

Gaps in Knowledge:

- Comparative pharmacokinetic or toxicity data for these compounds are absent in accessible literature.

Biological Activity

3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with significant biological activity due to its unique structural features. The presence of the trifluoromethyl group enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 218.18 g/mol. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which can enhance the compound's efficacy in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group may improve binding affinity and selectivity toward these targets, potentially modulating their activity. This compound has been investigated for its role as a ligand in biochemical studies .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have shown that fluorinated compounds can exhibit enhanced cytotoxicity due to their metabolic resistance . The compound has been evaluated for its effects on hematologic tumors, demonstrating promising results in inhibiting cell proliferation.

Case Studies

- Antiproliferative Activity : In a study involving several hematologic tumor cell lines (HEL, K562, HL-60), derivatives containing the trifluoromethyl group exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth .

- Enzyme Interaction : The compound has been explored for its potential to inhibit specific enzymes involved in drug metabolism. For example, it may interact with cytochrome P450 enzymes, which are crucial in drug metabolism pathways .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 3-Amino-1-methyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | Structure | Moderate cytotoxicity | Methyl instead of ethyl |

| 3-Amino-1-ethyl-6-methyl-1,2-dihydropyridin-2-one | - | Lower activity against tumor cells | Lacks trifluoromethyl group |

| 3-Amino-1-cyclopropyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one | - | Similar enzyme interaction profile | Cyclopropyl substitution |

The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound compared to its analogs without this substituent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted acrylonitriles or cyanoacetamides. For example, analogs like 3-amino-6-methyl-4-phenylpyridin-2(1H)-one were synthesized using 2-cyanoacetamide and benzylideneacetone in DMSO with potassium tert-butoxide as a base . Post-cyclization modifications, such as Hofmann degradation (using sodium hypobromite) or chlorination (calcium hypochlorite), can introduce amino or halogen substituents .

Key Data :

| Reaction Step | Reagents/Conditions | Product |

|---|---|---|

| Cyclization | 2-cyanoacetamide, benzylideneacetone, KOtBu/DMSO | 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one |

| Hofmann Reaction | NaOBr, aqueous HCl | 3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., trifluoromethyl at C6, ethyl at N1) via H and C NMR. For analogs, aromatic protons appear at δ 6.8–8.2 ppm, while NH groups resonate at δ 5.5–6.0 ppm .

- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1650–1700 cm and NH bends at ~1600 cm .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks, critical for confirming dihydropyridinone tautomerism .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : Store under inert atmosphere (N/Ar) at room temperature to prevent hydrolysis or oxidation. The trifluoromethyl group enhances electron-withdrawing effects, potentially increasing susceptibility to nucleophilic attack at the carbonyl position . Avoid prolonged exposure to moisture or strong acids/bases.

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridinone core be addressed?

- Methodological Answer : Substituent directing effects dictate reactivity. For example:

-

Electrophilic Substitution : The trifluoromethyl group at C6 deactivates the ring, directing electrophiles to C5 (meta to CF). Chlorination or nitration at this position has been observed in analogs like 3-nitro-6-(trifluoromethyl)pyridin-2-ol .

-

Nucleophilic Reactions : The amino group at C3 can act as a directing group for cross-coupling (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl moieties .

Data Contradiction Analysis : Discrepancies in substitution patterns may arise from solvent polarity (e.g., DMSO vs. THF) or catalyst choice. Verify outcomes via control experiments with isotopic labeling .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Common discrepancies include:

- Tautomerism : The 1,2-dihydropyridin-2-one structure can interconvert between keto and enol forms, altering NMR signals. Use variable-temperature NMR to track tautomeric equilibria .

- Byproduct Formation : Side reactions (e.g., over-halogenation) may occur if hypohalite reagents are not carefully titrated. Monitor via LC-MS and optimize stoichiometry .

Q. What computational approaches predict the reactivity of the trifluoromethyl group in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) studies can model the electronic effects of CF. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.